CAY10441 (CAY10441) is a synthetic compound developed for research purposes. [] It is classified as a potent and selective antagonist of the prostacyclin (IP) receptor. [] This receptor is a key component of the prostacyclin signaling pathway, which plays crucial roles in various physiological processes, including inflammation, vascular tone regulation, and platelet aggregation. [] [] [] [] Researchers utilize CAY10441 to block IP receptor activation, allowing them to investigate the specific roles of the prostacyclin pathway in diverse biological systems and disease models.
CAY10441 functions as a competitive antagonist of the IP receptor. [] It binds to the receptor, preventing the endogenous ligand, prostacyclin, from binding and activating the downstream signaling cascade. This blockade of the IP receptor effectively inhibits the cellular responses normally induced by prostacyclin. In some studies, CAY10441 exhibits characteristics of a pseudo-irreversible antagonist, meaning its dissociation from the receptor is extremely slow, leading to prolonged inhibition. []
CAY10441 is extensively used in vascular research to understand the role of prostacyclin in regulating vascular tone and blood pressure. Studies show its ability to modulate vascular responses in various animal models and human tissues. [] [] [] [] [] [] [] [] For instance, research demonstrates that CAY10441 reverses the relaxation induced by the active metabolite of selexipag, a selective IP receptor agonist, in rat pulmonary arteries, highlighting its potential in studying pulmonary hypertension. [] Similarly, it has been employed to investigate endothelium-dependent contractions in rat renal arteries, [] explore the contribution of the prostacyclin/IP system to circulatory failure in endotoxic shock models, [] and evaluate the impact of chronic lead exposure on mesenteric vascular reactivity. []
CAY10441 helps researchers understand the role of prostacyclin in inflammatory processes and pain perception. Studies showcase its utility in investigating the effects of prostacyclin on inflammatory responses in various tissues. [] [] [] [] [] [] [] For example, it has been utilized to study the attenuation of hydraulic conductivity increases caused by platelet-activating factor through prostacyclin release, [] to analyze the role of prostaglandins in nitric oxide-induced glial cell-mediated vasodilation in the retina, [] and to explore the impact of PGI2/IP system on cyclophosphamide-induced cystitis and bladder pain. []
CAY10441 is employed in studies investigating the cellular signaling pathways downstream of the IP receptor and its implications in cellular processes like angiogenesis. [] [] [] [] [] Research demonstrates its use in examining the role of prostacyclin in promoting neuronal rewiring by blood vessels in experimental autoimmune encephalomyelitis. [] Additionally, it has been used to explore prostacyclin-induced peroxisome proliferator-activated receptor-alpha translocation and its impact on attenuating NF-κB and TNF-α activation after renal ischemia-reperfusion injury, [] and to investigate the interaction of the human prostacyclin receptor with the PDZ adapter protein PDZK1 and its implications for endothelial cell migration and angiogenesis. []
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2